molecular formula C10H9ClN4OS B5510173 N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B5510173
M. Wt: 268.72 g/mol
InChI Key: ONBLGGSPOFPUIU-LFYBBSHMSA-N
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Description

N’-[(E)-(5-chlorothiophen-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-chlorothiophen-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 5-chloro-2-thiophenecarboxaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-chlorothiophen-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(5-chlorothiophen-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signal transduction pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-chlorothiophen-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the 5-chlorothiophene moiety, which imparts distinct electronic and steric properties. This makes it particularly effective in forming stable complexes with transition metals and enhances its potential pharmacological activities.

Properties

IUPAC Name

N-[(E)-(5-chlorothiophen-2-yl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4OS/c1-6-4-8(14-13-6)10(16)15-12-5-7-2-3-9(11)17-7/h2-5H,1H3,(H,13,14)(H,15,16)/b12-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBLGGSPOFPUIU-LFYBBSHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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